A Comprehensive Technical Guide to the Synthesis of Isoviolanthrone from 3-Bromobenzanthrone
A Comprehensive Technical Guide to the Synthesis of Isoviolanthrone from 3-Bromobenzanthrone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of isoviolanthrone, a significant vat dye and precursor, from 3-bromobenzanthrone (B182157). The described methodology is a robust one-vessel process, notable for its efficiency and high yield. This document details the underlying chemical transformations, comprehensive experimental protocols, and quantitative data to facilitate replication and further research in dye chemistry and materials science.
Introduction
Isoviolanthrone, also known as C.I. Vat Violet 10, is a polycyclic aromatic ketone with significant applications as a vat dye. Its synthesis from 3-bromobenzanthrone is a well-established industrial process. The core of this synthesis involves a two-step reaction sequence carried out in a single reaction vessel, which enhances the space-time yield and simplifies the overall process. The initial step is the formation of 3,3'-dibenzanthronyl sulfide (B99878) through the reaction of 3-bromobenzanthrone with sodium sulfide. This intermediate is then subjected to an intramolecular cyclization in the presence of a strong base, typically potassium hydroxide (B78521), to yield isoviolanthrone. This guide will elaborate on a specific, high-yield protocol using n-butanol as the reaction medium.
Reaction Pathway and Mechanism
The synthesis proceeds via two key transformations:
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Nucleophilic Aromatic Substitution: Two molecules of 3-bromobenzanthrone react with sodium sulfide. The sulfide ion acts as a nucleophile, displacing the bromide ions to form 3,3'-dibenzanthronyl sulfide. This reaction is a type of Ullmann condensation.
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Intramolecular Cyclization: In the presence of potassium hydroxide at elevated temperatures, the 3,3'-dibenzanthronyl sulfide intermediate undergoes a base-catalyzed intramolecular cyclization. This step involves the formation of new carbon-carbon bonds to construct the final pentacyclic isoviolanthrone structure.
The overall reaction can be visualized as follows:
Caption: Reaction pathway for the synthesis of isoviolanthrone from 3-bromobenzanthrone.
Experimental Protocols
The following is a detailed one-vessel experimental protocol for the synthesis of isoviolanthrone from 3-bromobenzanthrone. This protocol is based on established patent literature, ensuring a high-grade and easily filterable product.[1][2]
3.1. Materials and Reagents
| Reagent | Purity/Concentration |
| 3-Bromobenzanthrone | 90% |
| n-Butanol | Reagent Grade |
| Sodium Sulfide | 60% strength |
| Potassium Hydroxide | Solid |
| Sodium Dithionite (B78146) | (Optional, for purification) |
| m-Nitrobenzenesulfonic acid sodium salt | (Optional, for oxidation) |
| Water | Deionized |
3.2. Synthesis Procedure
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Initial Reaction Mixture: In a suitable reaction vessel equipped with a stirrer and a reflux condenser, suspend 60 parts of 90% pure 3-bromobenzanthrone in 150 parts of n-butanol.[1][2]
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Sulfide Addition: To this suspension, add 17 parts of 60% strength sodium sulfide.[1]
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Formation of Intermediate: Heat the mixture to a temperature between 105 °C and 110 °C and maintain this temperature for 4 hours with continuous stirring.
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Cooling and Base Addition: After 4 hours, cool the reaction mixture to 80 °C. Carefully add 75 parts of potassium hydroxide to the mixture.
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Cyclization: Heat the batch to a temperature range of 125 °C to 130 °C and maintain for 6 hours with stirring.
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Quenching and Precipitation: After the cyclization is complete, cool the mixture to 80 °C and add 35-40 parts of water. Stir the mixture for an additional 2 hours at 80 °C.
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Work-up and Isolation:
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Dilute the reaction mixture with 600 parts of water.
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Remove the n-butanol by steam distillation.
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The remaining aqueous suspension contains the isoviolanthrone product. Filter the suspension and wash the filter cake with water until it is neutral.
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Dry the isolated product at 100 °C.
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3.3. Optional Purification and Oxidation Steps
For an even purer product, a water-soluble reducing agent can be added before the removal of n-butanol.
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Reduction: After diluting with 600 parts of water, add 10 parts of sodium dithionite and then proceed with the steam distillation. This method can yield isoviolanthrone with a purity of approximately 89%.
Alternatively, an oxidizing agent can be used.
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Oxidation: After dilution with 600 parts of water, add 18 parts of m-nitrobenzenesulfonic acid sodium salt and then proceed with steam distillation. This can also enhance the purity of the final product.
Quantitative Data Summary
The following table summarizes the quantitative data from various examples of the synthesis, providing an overview of the expected yields and purities under different conditions.
| Parameter | Example 1 | Example 2 (with Sodium Dithionite) |
| Reactants | ||
| 3-Bromobenzanthrone (90% pure) | 60 parts | 60 parts |
| n-Butanol | 150 parts | 150 parts |
| Sodium Sulfide (60%) | 17 parts | 17 parts |
| Potassium Hydroxide | 75 parts | 75 parts |
| Water (quenching) | 40 parts | 35 parts |
| Reaction Conditions | ||
| Sulfide Reaction Temperature | 105-110 °C | 105-110 °C |
| Sulfide Reaction Time | 4 hours | 4 hours |
| Cyclization Temperature | 125-130 °C | 125-130 °C |
| Cyclization Time | 6 hours | 6 hours |
| Purification Additive | None | 10 parts Sodium Dithionite |
| Results | ||
| Yield | 39 parts | 31 parts |
| Purity | 83% | 89% |
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure.
